3-Chloro-N,N-dimethyl-d6-propylamine HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

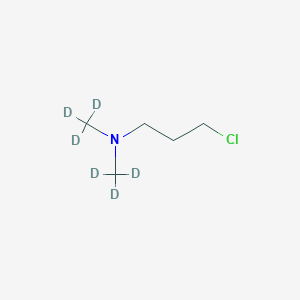

3-Chloro-N,N-dimethyl-d6-propylamine HCl is a chemical compound used primarily as a pharmaceutical intermediate. It is known for its role in the synthesis of various drugs, agricultural chemicals, and biochemical reagents . The compound is characterized by its molecular formula (CH3)2N(CH2)3Cl · HCl and a molecular weight of 158.07 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N,N-dimethyl-d6-propylamine HCl typically involves the reaction of N,N-dimethylpropylamine with thionyl chloride or phosphorus trichloride to introduce the chlorine atom . The reaction is carried out under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:

(CH3)2N(CH2)3H+SOCl2→(CH3)2N(CH2)3Cl+SO2+HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes purification steps such as recrystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N,N-dimethyl-d6-propylamine HCl undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of N,N-dimethylpropylamine derivatives.

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of N,N-dimethylpropylamine.

Scientific Research Applications

3-Chloro-N,N-dimethyl-d6-propylamine HCl is a chemical compound with specific applications in scientific research, particularly in the synthesis of pharmaceuticals . This compound is a deuterated form of 3-Chloro-N,N-dimethylpropylamine hydrochloride, incorporating deuterium (D), an isotope of hydrogen, at specific positions within the molecule .

Pharmaceutical Synthesis

- Dapoxetine Intermediate: 3-Chloro-N,N-dimethyl-1-phenyl-1-propylamine, a non-deuterated analog, is used in the preparation of dapoxetine, a drug used to treat premature ejaculation . The synthesis involves using (R)-3-chloro-1-phenyl propyl alcohol as a starting material, which undergoes esterification with SULPHURYL CHLORIDE and is then reacted with dimethylamine to obtain (S)-3-chloro-N, N-dimethyl-1-phenyl-1-propylamine . This intermediate is then used in a condensation reaction with 1-naphthol, followed by treatment with hydrogen chloride gas to produce dapoxetine hydrochloride .

Isotopic Labeling and Tracing

- Deuterated Compounds: The presence of deuterium atoms makes this compound useful as a reference standard in analytical chemistry and pharmaceutical research . Deuterated compounds are often used in pharmacokinetic studies to trace the metabolism and distribution of drugs within biological systems .

Toxicity Studies

- Evaluation of Toxicity: Dimethylaminopropyl chloride, hydrochloride, which is structurally similar, has been the subject of toxicity studies to assess its potential health effects . These studies involve administering the compound to animals and monitoring various parameters, such as body weight, survival rate, and the presence of lesions .

Mechanism of Action

The mechanism of action of 3-Chloro-N,N-dimethyl-d6-propylamine HCl involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The chlorine atom plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

- 3-Chloro-N,N-dimethylpropylamine hydrochloride

- N,N-Dimethyl(3-chloropropyl)amine hydrochloride

Uniqueness

3-Chloro-N,N-dimethyl-d6-propylamine HCl is unique due to its deuterium labeling (d6), which makes it valuable in isotopic labeling studies and mass spectrometry . This labeling allows for precise tracking and analysis in various research applications.

Biological Activity

3-Chloro-N,N-dimethyl-d6-propylamine hydrochloride is a deuterated derivative of 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride, notable for its unique isotopic labeling. This compound is primarily studied for its pharmacokinetic properties, which are significantly influenced by deuteration. The presence of deuterium alters metabolic pathways, potentially leading to improved stability and reduced toxicity compared to non-deuterated compounds.

- Molecular Formula : C5H12ClN

- Molecular Weight : 127.64 g/mol

- CAS Number : 1219799-04-8

Research indicates that the biological activity of 3-Chloro-N,N-dimethyl-d6-propylamine HCl is linked to its interaction with various biological systems. The compound's deuteration allows for enhanced tracking in pharmacokinetic studies, providing insights into drug metabolism and efficacy. Studies employing mass spectrometry and nuclear magnetic resonance spectroscopy have shown that deuterium can affect binding affinities and metabolic pathways, potentially leading to better therapeutic outcomes .

Toxicity and Safety

Toxicity studies conducted on related compounds, such as dimethylaminopropyl chloride hydrochloride, reveal important safety data relevant to this compound. In a two-week study involving F344/N rats and B6C3F1 mice, no significant adverse effects were observed at various dosage levels. However, the compound was found to be mutagenic in certain test strains, indicating the need for careful evaluation in therapeutic contexts .

Efficacy in Biological Systems

The compound has been shown to exhibit enhanced pharmacological properties due to its deuterated structure. For instance, deuterated compounds can demonstrate altered interactions with biological targets, which may translate into improved therapeutic efficacy. Research has indicated that such modifications can lead to prolonged half-lives in biological systems .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Chloro-N,N-dimethylpropan-1-amine | 1219799-04-8 | Non-deuterated version; widely used as an intermediate in drug synthesis. |

| N,N-Dimethylpropan-1-amine | 105-41-9 | Lacks chlorine; used in various organic syntheses without isotopic labeling. |

| 4-Chloro-N,N-dimethylaniline | 95-51-2 | Similar amine structure but with para-chlorine substitution; used in dye manufacturing. |

Case Studies

Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antibacterial Activity : Research has shown that derivatives of chlorinated propylamines can exhibit varying degrees of antibacterial activity against pathogens such as N. meningitidis and H. influenzae. These findings suggest potential applications in developing new antibiotics .

- Pharmacokinetic Studies : A study utilizing human liver microsomes demonstrated that deuterated compounds like this compound could exhibit enhanced metabolic stability compared to their non-deuterated counterparts .

- Mutagenicity Testing : In genetic toxicology studies, related compounds have shown positive mutagenic responses in certain test systems, highlighting the importance of evaluating the safety profile of new derivatives .

Properties

Molecular Formula |

C5H12ClN |

|---|---|

Molecular Weight |

127.64 g/mol |

IUPAC Name |

3-chloro-N,N-bis(trideuteriomethyl)propan-1-amine |

InChI |

InChI=1S/C5H12ClN/c1-7(2)5-3-4-6/h3-5H2,1-2H3/i1D3,2D3 |

InChI Key |

NYYRRBOMNHUCLB-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCCl)C([2H])([2H])[2H] |

Canonical SMILES |

CN(C)CCCCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.